molecular formula C8H14O2 B058171 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one CAS No. 5455-94-7

2,2,5,5-Tetramethyldihydrofuran-3(2H)-one

Cat. No. B058171
CAS RN: 5455-94-7
M. Wt: 142.2 g/mol
InChI Key: HWFLEGUPVIFSJN-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethyldihydrofuran-3(2H)-one is a chemical compound with significant interest in organic chemistry due to its structural and functional properties. It is related to tetrahydrofuran derivatives, a class of compounds ubiquitous in natural products and synthetic chemistry.

Synthesis Analysis

The synthesis of tetrahydrofuran derivatives like 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one often involves complex organic reactions. Advances in the total synthesis of natural products based on a tetrahydrofuran core structure have been achieved through catalysis and cascade chemistry, showcasing the nuanced interplay between new methods and planned strategies (Fernandes, Pathare, & Gorve, 2020).

Molecular Structure Analysis

The molecular structure of 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one is characterized by the tetrahydrofuran ring, a five-membered oxygen-containing heterocycle. The substitution pattern and the presence of functional groups influence its reactivity and physical properties.

Chemical Reactions and Properties

Tetrahydrofuran derivatives participate in various chemical reactions. For instance, the synthesis of 2,5-bis{(diethyl-3′-indolyl)methyl}furan and its metal complexes demonstrates the versatility of furan derivatives in forming complex structures (Wang et al., 2005).

Physical Properties Analysis

The physical properties of 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one, such as boiling point, stability, and solubility, are influenced by its molecular structure. Tetrahydrofuran derivatives are generally characterized by moderate boiling points and stability compared to other cyclic-based solvents (Pace et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity and functional group compatibility, are key in its application in synthesis and industry. The non-peroxide forming nature of some tetrahydrofuran derivatives, like 2,2,5,5-tetramethyltetrahydrofuran, is noteworthy for its application as a solvent in organic reactions (Byrne et al., 2017).

Scientific Research Applications

  • Specific Scientific Field : Green Chemistry
  • Summary of the Application : TMTHF is an inherently non-peroxide forming ether solvent. It has been synthesized from readily available and potentially renewable feedstocks, and its solvation properties have been tested . This molecule exhibits similar solvent properties to common hydrocarbon solvents, particularly toluene .
  • Methods of Application or Experimental Procedures : TMTHF’s solvent properties have been proved by testing its performance in Fischer esterification, amidation, and Grignard reactions . Its differences from traditional ethers are further demonstrated by its ability to produce high molecular weight radical-initiated polymers for use as pressure-sensitive adhesives .
  • Results or Outcomes : Unlike traditional ethers, the absence of a proton at the alpha-position to the oxygen of the ether in TMTHF eliminates the potential to form hazardous peroxides . Additionally, this unusual structure leads to lower basicity compared with many traditional ethers, due to the concealment of the ethereal oxygen by four bulky methyl groups at the alpha-position .

Safety And Hazards

One of the key safety features of 2,2,5,5-Tetramethyltetrahydrofuran is its non-peroxide forming nature . This makes it a safer alternative to traditional ethers that have the potential to form hazardous peroxides .

Future Directions

The future directions for 2,2,5,5-Tetramethyltetrahydrofuran could involve further exploration of its potential as a safer alternative to traditional ethers in various chemical reactions . Its ability to be synthesized from readily available and potentially renewable feedstocks also makes it an attractive option for sustainable chemistry .

properties

IUPAC Name

2,2,5,5-tetramethyloxolan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-7(2)5-6(9)8(3,4)10-7/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFLEGUPVIFSJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(O1)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50202976
Record name 2,2,5,5-Tetramethyltetrahydro-3-ketofuran
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Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2,2,5,5-Tetramethyldihydrofuran-3(2H)-one

CAS RN

5455-94-7
Record name 2,2,5,5-Tetramethyltetrahydro-3-ketofuran
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Record name 2,2,5,5-Tetramethyltetrahydro-3-ketofuran
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Record name Dihydro-2,2,5,5-tetramethyl-3(2H)-furanone
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Synthesis routes and methods

Procedure details

Mercuric oxide (600 mg) was dissolved in 200 mL of water containing 2 mL of concentrated H2SO4. Solid 2,5-dimethyl-3-hexyne-2,5-diol (50.0g, 352 mmol) was added and the solution was heated until the homogeneous solution turned cloudy. Heating was stopped and the flask was stirred in a room temperature water bath for 30 min. The solution was distilled and 250 mL of distillate was collected (more H2O was added). The biphasic material was taken up into ether, separated, washed with brine, dried over MgSO4, filtered, evaporated and distilled (150° C.) to give 44.5 g (89%) of dihydro-2,2,5,5-tetramethyl-3(2H)-furanone as a water-white oil. Dihydro-2,2,5,5-tetramethyl-3(2H)furanone (32.1 g, 226 mmol) in 50 mL of ether was added dropwise to a suspension of sodium hydride (18.1 g of 60%, 453 mmol) in 400 mL of ether containing two drops of ethanol and 36.5 mL (453 mmol) of ethyl formate stirred at 0° C. After stirring overnight at room temperature, the reaction mixture was taken up into water, washed with additional ether, acidified with 6N HCl and extracted into ether. The combined ether layers were washed with water and brine, dried over MgSO4, decolorized with charcoal, filtered through celite and evaporated. The solid residue was recrystallized from a small volume of ether and a large quantity of hexanes. The solid was isolated by filtration and dried to give 30.4 g (79%) of 4-hydroxymethylene-dihydro-2,2,5,5-tetramethyl-3(2H)-furanone as an off-white solid. Ethylenediamine (1.15 mL, 17.4 mmol) was added to a solution of 4-hydroxymethylene-dihydro-2,2,5,5-tetramethyl-3(2H)furanone (5.9 g, 34.7 mmol) in 40 mL of THF. This solution was refluxed for one hour. The solvents were evaporated under high vacuum with moderate heating. The solid residue was slurried in 50 mL of cold ether and filtered to give 5.3 g (76%) of off-white solid. Recrystallization from 50 mL of THF followed by drying at 70° C. (1 Torr) for 6 hours gave 4.0 g of 1,2-bis[dihydro-2,2,5,5-tetramethyl3(2H)furanone-4-methyleneamino]ethane as a white solid: Anal. Calc'd for C20H32N2O4 : C, 65.93; H, 8.79; N, 7.69. Found: C, 65.68; H, 8.90; N, 7.65.
[Compound]
Name
Mercuric oxide
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
2
Citations
LL Rodina, OS Galkina, G Maas… - Asian Journal of …, 2016 - Wiley Online Library
Benzophenone‐sensitized reactions of 4‐diazotetrahydrofuran‐3(2H)‐ones with H‐donors such as tetrahydrofuran, 1,4‐dioxane, cyclohexane and diethyl ether, occur without …
Number of citations: 11 onlinelibrary.wiley.com
Z Ming-Xia, X Li-Qin, C Yong-Le… - CHINESE …, 2016 - … CHEMICAL SOC C/O DEPT INT …
Number of citations: 0

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